1-[4-(4-Chlorophenyl)-2,2-dimethylpiperazin-1-yl]prop-2-en-1-one
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Overview
Description
The compound you’re asking about seems to be a type of chalcone derivative . Chalcones are aromatic ketones that form the central core for a variety of important biological compounds. They contribute to a wide range of biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Synthesis Analysis
Chalcones can be synthesized via Claisen-Schmidt condensation between various substituted acetophenone and benzaldehyde using 20% cold alcoholic KOH as a catalyst .
Molecular Structure Analysis
The molecular structure of chalcone derivatives can be determined by various spectroscopic techniques such as IR, HR-MS, and 1 H NMR . The three-dimensional structure can be obtained by single-crystal XRD .
Chemical Reactions Analysis
Chalcones have many delocalized π-electrons attached to donor and acceptor groups, which provide easy charge transfer for first-order polarizability to nonlinear optical (NLO) applications . This transfer of charge carriers through donor and acceptor groups may also provide a strong interaction between molecules, leading to modification in structure and large NLO coefficients .
Physical And Chemical Properties Analysis
The physical and chemical properties of chalcone derivatives can be determined by various techniques. For example, the excitation energy can be calculated at the TD/B3LYP/6-31G level . The HOMO-LUMO gap and electrostatic potential maps can also be determined .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[4-(4-chlorophenyl)-2,2-dimethylpiperazin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O/c1-4-14(19)18-10-9-17(11-15(18,2)3)13-7-5-12(16)6-8-13/h4-8H,1,9-11H2,2-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMBBZPVVQKRLDS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCN1C(=O)C=C)C2=CC=C(C=C2)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.78 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Chlorophenyl)-2,2-dimethylpiperazin-1-yl]prop-2-en-1-one |
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